molecular formula C4H6N2O3 B13825831 3-Pyrrolidinone,1-nitro-

3-Pyrrolidinone,1-nitro-

Cat. No.: B13825831
M. Wt: 130.10 g/mol
InChI Key: FIAGVLMDYNADJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Pyrrolidinone,1-nitro- is a nitro-substituted derivative of the pyrrolidinone scaffold, a five-membered lactam ring. The nitro group at position 1 introduces unique electronic and steric properties, influencing its reactivity, stability, and biological activity. This compound is of interest in medicinal chemistry due to the pyrrolidinone core's prevalence in bioactive molecules, such as protease inhibitors and receptor agonists .

Properties

Molecular Formula

C4H6N2O3

Molecular Weight

130.10 g/mol

IUPAC Name

1-nitropyrrolidin-3-one

InChI

InChI=1S/C4H6N2O3/c7-4-1-2-5(3-4)6(8)9/h1-3H2

InChI Key

FIAGVLMDYNADJI-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC1=O)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Nitro-Mannich Reaction Followed by Lactamization

One of the most prominent methods for synthesizing nitro-substituted pyrrolidinones, including 3-Pyrrolidinone,1-nitro-, is via the nitro-Mannich reaction followed by spontaneous lactamization. This approach involves the conjugate addition of a diorganozinc reagent to nitroacrylate substrates, which is then followed by an in situ nitro-Mannich reaction with an imine partner. The reaction proceeds in a one-pot manner, generating the pyrrolidinone ring with high diastereoselectivity and the formation of three contiguous stereocenters.

  • Yield and Selectivity: The reaction typically yields the pyrrolidinone products in 48-84% yield, isolated as single diastereoisomers.
  • Scope: This method accommodates a broad range of substituents on the imine partner, including alkyl, aryl, and heteroaryl groups.
  • Asymmetric Variants: Efforts to develop asymmetric versions of this reaction have been reported, with moderate enantiomeric excesses (e.g., 52% ee using Feringa’s phosphoramidite ligand).
  • Mechanism: The reaction mechanism involves conjugate addition, nitro-Mannich coupling, and lactamization, which collectively afford the nitro-substituted pyrrolidinone scaffold.
  • Reference: This method and its stereoselective aspects are detailed in a doctoral thesis and peer-reviewed publication by Horsfall et al. (2011) and Anderson et al. (2011).
Parameter Value/Range Notes
Yield 48-84% Isolated as single diastereoisomer
Diastereoselectivity High Single diastereoisomer obtained
Enantiomeric Excess (ee) Up to 52% Using phosphoramidite ligand
Substituent Scope Alkyl, Aryl, Heteroaryl Wide variety tolerated
Reaction Type One-pot nitro-Mannich/lactamization Efficient and stereoselective

One-Pot Asymmetric Nitro-Mannich/Hydroamination Cascade

Another advanced synthetic strategy involves a one-pot asymmetric nitro-Mannich/hydroamination cascade to access trisubstituted pyrrolidine derivatives, which can be adapted towards 3-Pyrrolidinone,1-nitro- synthesis.

  • Catalysts Used: The cascade employs a bifunctional organocatalyst for the nitro-Mannich reaction, followed by a gold-catalyzed allene hydroamination.
  • Outcome: This method affords products in good yields (32-67%) with excellent diastereo- and enantioselectivities (85-96% ee).
  • Advantages: The cascade reaction is resource-efficient, rapidly builds molecular complexity, and avoids isolation of intermediates.
  • Applications: The method is suitable for synthesizing highly substituted pyrrolidine architectures, which include nitro-substituted pyrrolidinones.
  • Reference: Detailed in publications by Dixon et al. (2014).
Parameter Value/Range Notes
Yield 32-67% Moderate to good yields
Diastereoselectivity Excellent High diastereomeric ratios
Enantiomeric Excess (ee) 85-96% High enantioselectivity
Catalysts Organocatalyst + Gold catalyst Sequential cascade reaction
Reaction Type One-pot nitro-Mannich/hydroamination Efficient cascade synthesis

Catalytic Nitration Using Pyrrolidinone Ionic Liquids

A method involving pyrrolidinone-based ionic liquids as catalysts has been reported for nitration reactions, which could be adapted for the nitration of pyrrolidinone derivatives to yield 3-Pyrrolidinone,1-nitro-:

  • Catalyst Role: Pyrrolidinone ionic liquids catalyze the nitration of aromatic compounds with high purity and reduced waste.
  • Reaction Conditions: Temperature controlled between 39-44 °C; solvents include 1,2-ethylene dichloride, methylene dichloride, chloroform.
  • Nitrating Agents: Nitric acid, nitryl chloride, nitryl bromide, nitrogen dioxide, or nitrogen pentoxide.
  • Advantages: Increased purity (>90%), cost reduction, and decreased solid waste.
  • Potential Application: Although demonstrated for anthraquinone nitration, the methodology could be adapted for selective nitration of pyrrolidinone rings.
  • Reference: Chinese Patent CN104892426A (2015).
Parameter Value/Range Notes
Catalyst Pyrrolidinone ionic liquid Novel catalytic system
Temperature 39-44 °C Mild nitration conditions
Solvents 1,2-Ethylene dichloride, chloroform Versatile solvent system
Nitrating Agents HNO3, NO2Cl, NO2Br, N2O4, N2O5 Various nitrating species
Product Purity >90% High purity crude product

Summary Table of Preparation Methods

Method Key Features Yield/Selectivity Catalysts/Reagents References
Nitro-Mannich Reaction + Lactamization One-pot, stereoselective, broad substrate scope 48-84% yield, high diastereoselectivity Diorganozinc reagents, imines
One-Pot Nitro-Mannich/Hydroamination Cascade, asymmetric, high enantioselectivity 32-67% yield, 85-96% ee Bifunctional organocatalyst, gold catalyst
Catalytic Reduction of 4-chloro-3-hydroxybutyronitrile Efficient, optically active products High yield, optical purity maintained Rh/Al2O3, Pd/C, Raney Co
Catalytic Nitration with Pyrrolidinone Ionic Liquids Mild nitration, high purity, low waste >90% purity Pyrrolidinone ionic liquid, HNO3, NO2Cl

Chemical Reactions Analysis

Chemical Reactions Involving 3-Pyrrolidinone,1-nitro-

The chemical reactivity of 3-Pyrrolidinone,1-nitro- can be explored through several types of reactions, including nucleophilic substitutions, cyclizations, and condensations. Below are some notable reactions:

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions involving 3-Pyrrolidinone,1-nitro- often occur due to the electron-withdrawing nature of the nitro group, which enhances the electrophilicity of adjacent carbon atoms.

  • Example Reaction : The reaction of 3-Pyrrolidinone,1-nitro- with amines can lead to the formation of substituted pyrrolidines. This typically involves the attack of the amine on the carbon adjacent to the nitro group.

Cyclization Reactions

Cyclization reactions can yield various heterocyclic compounds from 3-Pyrrolidinone,1-nitro-. These reactions may proceed through mechanisms such as nucleophilic attack followed by intramolecular cyclization.

  • Example Reaction : A study demonstrated that when 3-Pyrrolidinone,1-nitro- is treated with α-carbonyl compounds under mild conditions, it can undergo cyclization to form pyrrolizine derivatives. This reaction is often facilitated by heating or using a catalytic amount of acid.

Condensation Reactions

Condensation reactions involving 3-Pyrrolidinone,1-nitro- can lead to the formation of more complex structures.

  • Example Reaction : The nitro-Mannich reaction is a notable example where 3-Pyrrolidinone,1-nitro- participates in a one-pot reaction with aldehydes and amines to yield β-nitroamines. This reaction is advantageous due to its simplicity and efficiency in constructing nitrogen-containing frameworks.

Mechanisms of Reactions

Understanding the mechanisms behind these reactions provides insight into how to optimize conditions for desired outcomes.

Nucleophilic Substitution Mechanism

In nucleophilic substitution:

  • The nitro group withdraws electron density from the adjacent carbon atom.

  • A nucleophile (e.g., an amine) attacks this electrophilic carbon.

  • The resulting intermediate may rearrange or eliminate the nitro group depending on the reaction conditions.

Cyclization Mechanism

For cyclization reactions:

  • A nucleophile attacks an electrophilic site on the pyrrolidinone.

  • This leads to a transition state where bond formation occurs simultaneously with bond breaking.

  • The final product is formed after elimination of any leaving groups (like nitrous acid).

Reaction Conditions and Yields

Reaction TypeConditionsYield (%)References
Nucleophilic SubstitutionAmine + 3-Pyrrolidinone,1-nitro-Variable
CyclizationHeating with α-carbonyl compoundsHigh
Nitro-MannichOne-pot with aldehyde and amineGood

Kinetics of Reactions

The kinetics of some reactions involving 3-Pyrrolidinone,1-nitro- have been studied to understand their rate constants under various conditions.

Reaction TypeRate Constant (k)pH RangeTemperature (°C)
NitrosationDetermined via competition method4-640-100

Scientific Research Applications

Medicinal Chemistry Applications

1. Drug Discovery

The pyrrolidine scaffold is widely recognized in drug discovery due to its ability to enhance biological activity. Research has shown that derivatives of 3-Pyrrolidinone, 1-nitro- can serve as effective inhibitors for various biological targets. For instance, compounds derived from this scaffold have been explored for their potential as inverse agonists of nuclear hormone receptors involved in autoimmune diseases .

2. Anticonvulsant Activity

Recent studies have indicated that certain pyrrolidinone derivatives exhibit anticonvulsant properties. Compounds synthesized from 3-Pyrrolidinone, 1-nitro- have been tested for their efficacy in preventing seizures, demonstrating promising results in animal models . This suggests potential therapeutic applications in treating epilepsy and other seizure disorders.

3. Anticancer Research

The compound’s derivatives are also being investigated for anticancer activities. Studies have reported that some nitro-substituted pyrrolidine compounds can inhibit tumor growth and induce apoptosis in cancer cells. This makes them candidates for further development as anticancer agents .

Material Science Applications

1. Nanotechnology

In material science, 3-Pyrrolidinone, 1-nitro- has been utilized in the synthesis of nanoparticles. These nanoparticles exhibit unique properties due to the incorporation of the nitro group, which can enhance their reactivity and stability. Applications include drug delivery systems and bioimaging agents .

2. Polymer Chemistry

The compound is also being explored for its role in polymer synthesis. It can act as a monomer or cross-linking agent, contributing to the development of new materials with tailored properties for specific applications such as coatings and adhesives .

Case Study 1: Synthesis and Biological Evaluation

A recent study focused on synthesizing a series of spirooxindole-pyrrolidine derivatives from 3-Pyrrolidinone, 1-nitro-. The synthesized compounds were evaluated for their biological activities against various cancer cell lines. Results indicated that some derivatives exhibited significant cytotoxicity, highlighting their potential as lead compounds for further development .

Case Study 2: Anticonvulsant Screening

Another study assessed the anticonvulsant activity of pyrrolidine derivatives synthesized from 3-Pyrrolidinone, 1-nitro-. The screening involved maximal electroshock and pentylenetetrazole seizure tests in mice. Selected compounds showed promising results, indicating their potential use in developing new antiepileptic drugs .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

3-Pyrrolidinone Derivatives

a) CP-533536 (3-Pyrrolidinone sulphonamide)
  • Structure : Features a sulphonamide group at position 1 instead of nitro.
  • Activity : High selectivity for the EP2 receptor (prostaglandin receptor), with 98.32% purity .
  • Synthesis : Optimized via crystallization of sodium salt for stability .
  • Key Difference : The sulphonamide group enhances receptor binding affinity compared to nitro, which may reduce selectivity due to its electron-withdrawing nature.
b) 1-Benzyl-3-pyrrolidinone
  • Structure : Benzyl group at position 1.
  • Applications : Intermediate in pharmaceuticals (e.g., anticonvulsants) .
c) 3-Pyrrolidinone Hydrochloride
  • Structure : Protonated lactam with a chloride counterion.
  • Use : Pharmaceutical intermediate (e.g., antiviral agents) .
  • Key Difference: The nitro group in 3-Pyrrolidinone,1-nitro- offers a reactive site for further functionalization (e.g., reduction to amine), unlike the hydrochloride salt .

Nitro-Substituted Analogues

a) 1-Nitroadamantane
  • Structure : Nitro group on an adamantane scaffold.
  • Synthesis: Produced via nitration with HNO₃ or N₂O₅, yielding mononitro derivatives predominantly .
  • Comparison: Both compounds share challenges in nitration efficiency, but adamantane’s rigid structure limits steric hindrance compared to pyrrolidinone’s flexible ring .
b) 1-Nitropropane
  • Structure : Linear nitroalkane.
  • Applications : Solvent, fuel additive.
  • Safety : Classified as hazardous (flammable, toxic vapors) .
  • Key Difference: 3-Pyrrolidinone,1-nitro-’s cyclic structure reduces volatility but may introduce lactam-specific toxicity risks (e.g., renal or hepatic effects) .
c) 1-Nitrohydantoin
  • Structure : Nitro-substituted hydantoin.
  • Stability: Unstable; decomposes to release toxic NOx gases .
  • Comparison: The pyrrolidinone ring in 3-Pyrrolidinone,1-nitro- likely enhances stability compared to hydantoin’s imidazolidinedione core .

Antiviral Activity

  • 3-Pyrrolidinone Derivatives: Compounds 5–8 (3-pyrrolidinone-containing) showed superior SARS-CoV 3CLpro inhibition (IC₅₀ ~0.5–2 µM) compared to CONMe₂ analogs (IC₅₀ >10 µM) .
  • Nitro Group Impact: While nitro groups can enhance reactivity (e.g., prodrug activation), they may reduce metabolic stability. For example, 3-Pyrrolidinone,1-nitro- could act as a precursor to amine derivatives via reduction, enabling targeted drug delivery .

Receptor Binding

  • Hypothetical Activity of 3-Pyrrolidinone,1-nitro-: The nitro group’s electron-withdrawing effect might reduce affinity for prostaglandin receptors but could enhance interactions with nitroreductase enzymes in targeted therapies.

Q & A

Basic: What are the optimal synthetic routes for preparing 1-nitro-3-pyrrolidinone, and how can reaction conditions be systematically optimized?

Methodological Answer:
1-Nitro-3-pyrrolidinone can be synthesized via nitration of 3-pyrrolidinone using mixed acids (e.g., HNO₃/H₂SO₄) or electrophilic nitration agents. Key optimization parameters include:

  • Temperature: Maintain 0–5°C to control exothermic reactions and avoid decomposition .
  • Solvent System: Use polar aprotic solvents (e.g., DMF/NMP mixtures) to stabilize intermediates .
  • Purification: Column chromatography or recrystallization yields >95% purity (GC-validated) .
  • Yield Improvement: Stepwise addition of nitrating agents and inert atmosphere (argon) enhance reproducibility .

Data Example: A related nitro-pyrrolo[2,3-b]pyridine synthesis achieved 43% yield under analogous conditions .

Basic: Which spectroscopic and chromatographic techniques are most reliable for characterizing 1-nitro-3-pyrrolidinone?

Methodological Answer:

  • NMR Spectroscopy: ¹H/¹³C NMR identifies nitro group positioning and ring conformation. For example, nitro-substituted pyrrolidines show deshielded protons near δ7.0–8.3 ppm .
  • HRMS (ESI): Confirms molecular ion ([M+H]⁺) with <1 ppm error (e.g., observed 649.1686 vs. calculated 649.1678) .
  • GC Analysis: Validates purity (>95%) and detects volatile byproducts .

Basic: What safety protocols are critical when handling nitro-substituted pyrrolidinones?

Methodological Answer:

  • PPE: Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact .
  • Ventilation: Use fume hoods due to potential nitro compound toxicity .
  • Waste Disposal: Segregate nitro-containing waste and collaborate with certified disposal agencies .

Advanced: How does the nitro group influence the electronic structure and reactivity of 3-pyrrolidinone?

Methodological Answer:
The nitro group is a strong electron-withdrawing moiety, polarizing the pyrrolidinone ring and activating it for nucleophilic substitution. Computational studies (DFT) reveal:

  • Charge Distribution: Nitro groups reduce electron density at the carbonyl oxygen (Mulliken charge: −0.45 → −0.32) .
  • Reactivity: Enhanced susceptibility to reduction (e.g., NaBH₄ converts nitro to amine) or cross-coupling reactions .

Advanced: How can 1-nitro-3-pyrrolidinone serve as a precursor for bioactive heterocycles?

Methodological Answer:
The nitro group enables:

  • Cyclization Reactions: Form pyrrolo-pyridines via Buchwald-Hartwig amination (e.g., 56 in , % yield) .
  • Reduction to Amines: Catalytic hydrogenation yields 3-aminopyrrolidinone, a scaffold for kinase inhibitors .

Advanced: What factors govern the hydrolytic stability of 1-nitro-3-pyrrolidinone under physiological conditions?

Methodological Answer:
Stability depends on:

  • pH: Degradation accelerates in alkaline media (pH >8) via nitro group hydrolysis.
  • Temperature: Accelerated stability studies (40°C/75% RH) predict shelf-life using HPLC monitoring .

Advanced: Which computational methods best predict the tautomeric behavior of nitro-pyrrolidinones?

Methodological Answer:

  • DFT (B3LYP/6-311+G(d,p)): Models keto-enol tautomerism and predicts dominant tautomers .
  • MD Simulations: Assess solvent effects (e.g., water vs. DMSO) on conformational stability .

Advanced: How can contradictory literature data on nitro-pyrrolidinone reactivity be resolved?

Methodological Answer:

  • Controlled Replication: Reproduce reactions with standardized reagents (e.g., Kanto Chemical’s >95% purity) .
  • In Situ Monitoring: Use FT-IR or LC-MS to track intermediates and validate mechanisms .

Advanced: Can 1-nitro-3-pyrrolidinone act as a catalyst in asymmetric synthesis?

Methodological Answer:
While not directly reported, pyrrolidinone derivatives are effective organocatalysts. The nitro group may enhance enantioselectivity in:

  • Michael Additions: Via H-bonding activation of carbonyls .
  • Aldol Reactions: Steric modulation of transition states .

Advanced: What in vitro assays are suitable for evaluating the bioactivity of nitro-pyrrolidinone derivatives?

Methodological Answer:

  • Antimicrobial Screening: Broth microdilution (MIC) against Gram+/− bacteria .
  • Kinase Inhibition: Fluorescence-based assays (e.g., ADP-Glo™) for IC₅₀ determination .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.